molecular formula C9H17NO2 B13630155 Ethyl 3-amino-5-methylhex-2-enoate

Ethyl 3-amino-5-methylhex-2-enoate

Cat. No.: B13630155
M. Wt: 171.24 g/mol
InChI Key: RZDLVKJNKZTMKU-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-5-methylhex-2-enoate is an α,β-unsaturated ester featuring an amino (-NH₂) group at the β-position and a methyl substituent at the δ-position of the hex-2-enoate backbone. This compound combines reactive functionalities: the ester group confers susceptibility to nucleophilic attack, while the amino group enables hydrogen bonding and participation in condensation or cyclization reactions.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl (Z)-3-amino-5-methylhex-2-enoate

InChI

InChI=1S/C9H17NO2/c1-4-12-9(11)6-8(10)5-7(2)3/h6-7H,4-5,10H2,1-3H3/b8-6-

InChI Key

RZDLVKJNKZTMKU-VURMDHGXSA-N

Isomeric SMILES

CCOC(=O)/C=C(/CC(C)C)\N

Canonical SMILES

CCOC(=O)C=C(CC(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-amino-5-methylhex-2-enoate typically involves the reaction of ethyl 2-propynoate with appropriate reagents under controlled conditions. One common method involves the use of lithium bromide and acetic acid in acetonitrile, followed by neutralization with potassium carbonate . The reaction is carried out under reflux conditions and monitored by gas-liquid chromatography (GLC) to ensure completion.

Industrial Production Methods

Industrial production of ethyl (2Z)-3-amino-5-methylhex-2-enoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-amino-5-methylhex-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted ethyl (2Z)-3-amino-5-methylhex-2-enoate derivatives.

Scientific Research Applications

Ethyl (2Z)-3-amino-5-methylhex-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-amino-5-methylhex-2-enoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Functional Group Analysis and Reactivity

Ethyl 3-Amino-5-methylhex-2-enoate
  • Functional Groups: Ester (-COOEt), amino (-NH₂), α,β-unsaturated alkene.
  • Reactivity: The electron-deficient alkene may undergo Michael additions or Diels-Alder reactions. The amino group can act as a nucleophile or participate in Schiff base formation. Potential for intramolecular cyclization (e.g., forming oxazoles or imidazoles under acidic conditions) .
(E)-3-Methyl-6-oxohex-2-enyl Acetate ()
  • Functional Groups : Acetate (-OAc), ketone (-CO), alkene.
  • Key Differences: Lacks an amino group, reducing hydrogen-bonding capacity and nucleophilic reactivity. The ketone at C6 enables aldol condensations or reductions, contrasting with the ester-mediated reactivity of the target compound. Synthesized via oxidative cleavage of diols using HIO₄·2H₂O in THF/Et₂O .
Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates ()
  • Functional Groups : Imidazole, ester, aryl.
  • Key Differences: The aromatic imidazole ring confers rigidity and π-π stacking interactions, unlike the flexible hexenoate chain. Synthesized via cyclization of methyl 3-arylamino-2-benzoylaminobut-2-enoate using polyphosphoric acid (PPA) at 130–140°C .

Hydrogen Bonding and Crystallographic Behavior

  • This aligns with Etter’s graph set theory, which categorizes hydrogen-bonding patterns in molecular aggregates .
  • Contrast with (E)-3-Methyl-6-oxohex-2-enyl Acetate : The absence of -NH₂ limits hydrogen bonding to weaker interactions (e.g., ester carbonyl oxygen as acceptors), likely resulting in less cohesive crystalline networks .

Spectral and Physical Properties (Estimated)

Property This compound (E)-3-Methyl-6-oxohex-2-enyl Acetate Methyl Imidazole Carboxylate
Molecular Weight ~187 g/mol (estimated) 171.1 g/mol (calculated from M+Na = 193.1) >250 g/mol (aryl-substituted)
Key NMR Signals δ ~5.3 (alkene), δ ~1.2 (ester CH₃) δ 9.78 (aldehyde), δ 5.39 (alkene) Aromatic protons δ 7.0–8.0
MS (ESI) Not available m/z 193.1 (M+Na)+ Not provided

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.